barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Overview
Description
barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, also known as barium salt of 2-[(2-hydroxy-1-naphthyl)azo]-1-naphthalenesulfonic acid, is a synthetic organic pigment. It is widely used in various applications due to its vibrant red color and good tinting strength. This compound is particularly popular in the production of inks, paints, and coatings .
Mechanism of Action
Target of Action
Barium Lithol Red, also known as Pigment Red 49:1, is primarily used as a pigment in various applications . Its primary targets are the materials it is used to color, such as inks, plastics, and coatings . The role of this compound is to provide a transparent blue shade red color to these materials .
Mode of Action
Barium Lithol Red is an azo lake pigment . Azo pigments are compounds where the color is provided by an azo group (-N=N-), which is part of the compound’s molecular structure . The color of Pigment Red 49:1 ranges from yellow to purplish blue . The exact interaction of the compound with its targets depends on the specific application and formulation of the product it is used in .
Biochemical Pathways
The synthesis of barium lithol red involves the coupling of 2-naphthol and tobias acid to form salts of a dye . This process could be considered a type of biochemical pathway.
Pharmacokinetics
Its physical properties, such as particle size, specific surface area, and oil absorption, are important for its function as a pigment .
Result of Action
The primary result of Barium Lithol Red’s action is the coloring of the target material. It provides a transparent blue shade red color with low viscosity and excellent tinting strength . It’s worth noting that some of the murals painted with this pigment have faded over time, suggesting that the pigment may have poor light stability within certain paint systems .
Action Environment
The action of Barium Lithol Red can be influenced by environmental factors. For example, exposure to high levels of light can lead to dramatic fading of the pigment . The binding medium in which the pigment is used can also facilitate the photodegradation of the pigment . Therefore, the environment in which the pigment is used can significantly influence its action, efficacy, and stability.
Preparation Methods
The synthesis of barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate involves several steps:
Diazotization: The process begins with the diazotization of 2-amino-1-naphthalenesulfonic acid. This is achieved by reacting the compound with sodium nitrite in an acidic medium.
Coupling Reaction: The diazonium salt formed is then coupled with 2-hydroxy-1-naphthalenesulfonic acid in an alkaline medium to form the azo compound.
Formation of Barium Salt: The final step involves the precipitation of the barium salt by adding barium chloride to the reaction mixture.
Industrial production methods often involve similar steps but are optimized for large-scale production. These methods ensure high yield and purity of the pigment .
Chemical Reactions Analysis
barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and barium chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a standard pigment in various chemical analyses and studies.
Biology: The compound is used in histological staining techniques to highlight specific structures in biological tissues.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and non-toxic nature.
Industry: It is extensively used in the production of inks, paints, and coatings due to its vibrant color and good tinting strength
Comparison with Similar Compounds
barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate can be compared with other similar compounds such as Pigment Red 48:2 and Pigment Red 53:1. While all these compounds are azo pigments and share similar structures, this compound is unique due to its barium salt form, which provides it with distinct properties such as better stability and tinting strength .
Similar compounds include:
- Pigment Red 48:2
- Pigment Red 53:1
- Pigment Red 40
- Pigment Red 3
This compound stands out due to its specific applications and properties, making it a valuable compound in various industries.
Properties
IUPAC Name |
barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H14N2O4S.Ba/c2*23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZDEAVRTJKYAF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26BaN4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027359 | |
Record name | 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, Solid; [IUCLID] Red solid; [MSDSonline] | |
Record name | 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, barium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Barium lithol red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3805 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
The impurity beta-naphthol ranged from 13.6 to 1260.0 ppm in 7 samples of Red No. 207. | |
Record name | Barium lithol red | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1103-38-4 | |
Record name | Barium lithol red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001103384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, barium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barium bis[2-[(2-hydroxynaphthyl)azo]naphthalenesulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AKA207 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA4L9U490C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Barium lithol red | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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